4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole
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Overview
Description
4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole is a heterocyclic compound that features an oxazole ring substituted with an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole typically involves the reaction of 3,5-dimethyl-1,2-oxazole with azetidine derivatives under specific conditions. One common method involves the use of azetidine-3-ol as a starting material, which reacts with 3,5-dimethyl-1,2-oxazole in the presence of a suitable base and solvent to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions.
Substitution: The azetidine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets. The azetidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(Azetidin-3-yloxy)methyl]pyridine: This compound has a similar structure but with a pyridine ring instead of an oxazole ring.
5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole: Another related compound with an oxadiazole ring.
Uniqueness
4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole is unique due to its specific combination of an oxazole ring with an azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O2/c1-6-9(7(2)13-11-6)5-12-8-3-10-4-8/h8,10H,3-5H2,1-2H3 |
InChI Key |
ZPAFPFJYYULCOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2CNC2 |
Origin of Product |
United States |
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